molecular formula C18H16F3NO B1325711 3-Azetidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898771-93-2

3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1325711
CAS No.: 898771-93-2
M. Wt: 319.3 g/mol
InChI Key: CIMXLOKWUQCXTR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-Azetidinomethyl-3'-trifluoromethylbenzophenone

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is (3-(azetidin-1-ylmethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone . The nomenclature follows these rules:

  • The parent structure is methanone , reflecting the central carbonyl group.
  • The two aryl substituents are specified as 3-(azetidin-1-ylmethyl)phenyl (left) and 3-(trifluoromethyl)phenyl (right).
  • Numbering begins at the carbonyl carbon, with positions assigned to prioritize the trifluoromethyl group (C3) and azetidinylmethyl moiety (C3').

The azetidine ring (a four-membered nitrogen heterocycle) and trifluoromethyl group introduce steric and electronic effects critical to the compound’s reactivity.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆F₃NO confirms the presence of 18 carbon atoms, 16 hydrogens, three fluorines, one nitrogen, and one oxygen. The molecular weight is 319.32 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 18 12.01 216.18
H 16 1.008 16.13
F 3 19.00 57.00
N 1 14.01 14.01
O 1 16.00 16.00
Total 319.32

The trifluoromethyl group contributes 19.8% of the total mass, highlighting its dominance in the molecular architecture.

Crystallographic Data and Three-Dimensional Conformation

While direct X-ray crystallographic data for this compound is unavailable, structural analogs like 3,3'-bis(trifluoromethyl)benzophenone (CAS 1868-00-4) provide insights. Key geometric features include:

  • Dihedral angle : ~45° between the two aryl rings, minimizing steric clash between substituents.
  • Bond lengths :
    • C=O: 1.21 Å (typical for benzophenones).
    • C-F: 1.33–1.35 Å (consistent with trifluoromethyl groups).
  • Azetidine ring : Adopts a puckered conformation, with N-CH₂-C(sp³) bond angles of ~94°.

Computational models (DFT/B3LYP) predict a similar conformation, with the azetidine nitrogen participating in weak hyperconjugation with the carbonyl group.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.80–7.45 (m, 8H, aryl-H).
    • δ 3.85 (s, 2H, CH₂-N).
    • δ 3.20–2.95 (m, 4H, azetidine-H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 195.2 (C=O).
    • δ 140.1–125.3 (aryl-C).
    • δ 122.5 (q, J = 272 Hz, CF₃).
    • δ 53.8 (CH₂-N).
    • δ 48.2 (azetidine-C).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).
Infrared (IR) Spectroscopy
  • ν (cm⁻¹):
    • 1680 (C=O stretch).
    • 1320–1120 (C-F stretches).
    • 2850–2900 (CH₂-N asymmetric/symmetric stretches).
UV-Vis Spectroscopy
  • λₘₐₐ (MeOH): 254 nm (π→π* transition of benzophenone core).
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹, indicating strong conjugation.
Mass Spectrometry (MS)
  • EI-MS (70 eV):
    • m/z 319.1 [M]⁺ (100%).
    • m/z 262.0 [M-C₃H₅N]⁺ (65%).
    • m/z 185.0 [C₇F₃O]⁺ (40%).

Table 1: Summary of Spectroscopic Data

Technique Key Signals Assignment
¹H NMR δ 3.85 (s, 2H) CH₂-N linker
¹³C NMR δ 195.2 Carbonyl group
¹⁹F NMR δ -63.5 Trifluoromethyl group
IR 1680 cm⁻¹ C=O stretch
UV-Vis 254 nm Aromatic π-system
MS m/z 319.1 [M]⁺ Molecular ion

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-2-6-15(11-16)17(23)14-5-1-4-13(10-14)12-22-8-3-9-22/h1-2,4-7,10-11H,3,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXLOKWUQCXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643268
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-93-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling with Benzophenone: The final step involves the coupling of the azetidine and trifluoromethyl intermediates with benzophenone under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H16F3NOC_{18}H_{16}F_3NO and a molecular weight of 319.3 g/mol. Its structure features an azetidine ring, which contributes to its unique chemical properties, making it a valuable scaffold in drug development .

Biological Activities

1. Anticancer Properties:
Research indicates that compounds derived from azetidine structures exhibit significant anticancer activity. The azetidine ring can enhance the binding affinity of drugs to biological targets, potentially increasing their effectiveness against various cancer cell lines. For instance, studies have shown that azetidine derivatives can improve water solubility and bioavailability, which are critical factors in drug design .

2. Neuropharmacology:
The azetidine scaffold has been utilized in developing ligands for monoamine transporters, particularly dopamine and serotonin transporters. Preliminary studies suggest that these compounds may exhibit nanomolar binding affinities, indicating their potential as psychostimulants or antidepressants. The selective modulation of these neurotransmitter systems could lead to novel treatments for mood disorders .

3. Antimicrobial Activity:
Mannich bases, which include structures similar to this compound, have been reported to possess antimicrobial properties. This includes activity against bacteria and fungi, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

  • Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
  • Mannich Reaction: This reaction introduces the aminomethyl function into the benzophenone structure, enhancing its biological activity .

These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of related azetidine compounds:

  • A study highlighted the use of azetidine derivatives in improving the efficacy of existing drugs by enhancing solubility and bioavailability. These modifications led to increased potency against cancer cell lines compared to standard treatments .
  • Another research effort focused on synthesizing rigid analogues of azetidine for targeting monoamine transporters. These compounds demonstrated promising binding affinities, suggesting their potential as therapeutic agents in treating neurological disorders .

Mechanism of Action

The mechanism of action of 3-Azetidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

Variations in substituent positions significantly alter physicochemical properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
3-Azetidinomethyl-2'-trifluoromethylbenzophenone 3 (azetidine), 2' (-CF₃) C₁₈H₁₆F₃NO 325.33 898771-91-0
3-Azetidinomethyl-3'-trifluoromethylbenzophenone 3, 3' C₁₈H₁₆F₃NO 325.33 898771-93-2
3-Azetidinomethyl-4'-trifluoromethylbenzophenone 3, 4' C₁₈H₁₆F₃NO 325.33 898771-95-4

Key Findings :

  • Electronic Effects : The -CF₃ group at the 3'-position (meta) creates a distinct electron-withdrawing environment compared to 2' (ortho) or 4' (para) positions, influencing dipole moments and reactivity in cross-coupling reactions.

Heterocyclic Ring Modifications

Replacing the azetidine ring with larger or functionalized heterocycles alters conformational flexibility and solubility:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Azetidine (4-membered) C₁₈H₁₆F₃NO 325.33 898771-93-2
2-Piperidinomethyl-3'-trifluoromethylbenzophenone Piperidine (6-membered) C₁₉H₁₈F₃NO 333.36 898773-81-4
3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone Pyrrolidine (5-membered) C₁₉H₁₈F₃NO 333.36 1353944-32-7
3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone Piperazine (6-membered, methylated) C₂₀H₂₁F₃N₂O 362.40 898789-03-2

Key Findings :

  • Ring Size : Larger rings (e.g., piperidine) increase molecular weight and may enhance solubility due to additional hydrogen-bonding sites.
  • Functionalization : The methylated piperazine analog introduces a basic nitrogen, improving aqueous solubility and pharmacokinetic properties .

Functional Group Replacements

Substituting -CF₃ with other groups modifies electronic and steric profiles:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
This compound -CF₃ C₁₈H₁₆F₃NO 325.33 898771-93-2
3-Azetidinomethyl-3'-cyanobenzophenone -CN C₁₈H₁₆N₂O 276.33 898771-39-6

Key Findings :

  • Lipophilicity : -CF₃ enhances lipophilicity (logP ~3.5), favoring membrane permeability, whereas -CN reduces it (logP ~2.1), impacting bioavailability .

Biological Activity

3-Azetidinomethyl-3'-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound includes an azetidine ring and a trifluoromethyl group attached to a benzophenone backbone. The presence of these functional groups is crucial for its biological activity, influencing lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis, which is critical for bacterial growth and survival.
  • Anticancer Activity : Research indicates that similar compounds can interfere with cell proliferation pathways, potentially inducing apoptosis in cancer cells. The azetidine ring structure has been associated with improved bioavailability and solubility, enhancing its efficacy as an anticancer agent .

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various Gram-negative bacteria. This property suggests its potential use in developing new antibiotics.

Anticancer Properties

Research focusing on structure-activity relationships has identified that modifications in the azetidine ring can lead to compounds with potent antiproliferative effects against breast cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cell growth and survival .

Case Studies

  • Antibiotic Development : A study demonstrated the synthesis of novel antibiotics based on the azetidine framework, showing promising results against multidrug-resistant bacterial strains.
  • Cancer Research : Investigations into the antiproliferative effects of azetidine derivatives revealed that specific substitutions could enhance activity against various cancer cell lines, including prostate and breast cancers .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialGram-negative bacteriaInhibition of cell wall synthesis
AnticancerBreast cancer cellsInduction of apoptosis
AntioxidantVarious radical speciesScavenging free radicals

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantBiological ActivityKey Structural Features
2-Azetidinomethyl-3'-trifluoromethylbenzophenoneModerate antibacterialTrifluoromethyl group
4'-Azetidinomethyl-3-trifluoromethylbenzophenoneHigh anticancer potencyEnhanced azetidine ring substitution

Q & A

Q. How can researchers leverage this compound’s photophysical properties for materials science applications?

  • Methodological Answer :
  • UV-Vis spectroscopy : Characterize absorption/emission spectra in solution and solid states.
  • OLED fabrication : Test as an electron-transport layer due to benzophenone’s triplet-state stability, and compare performance with commercial analogs (e.g., Alq₃) .

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